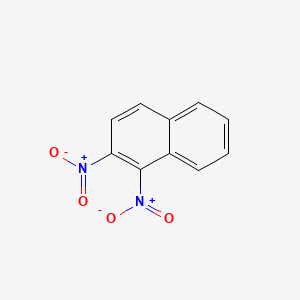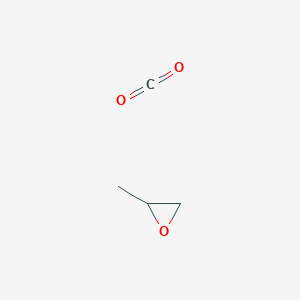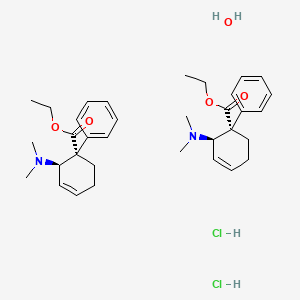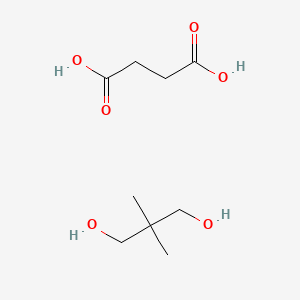
聚苯并咪唑
描述
Polybenzimidazole (PBI) is a type of synthetic polymer that has gained significant attention in various industries due to its unique and robust set of properties . It is a high-performance thermoplastic polymer characterized by an imidazole ring, making it exceptionally stable and resistant to heat, chemicals, and wear . It does not exhibit a melting point, has exceptional thermal and chemical stability, and does not readily ignite .
Synthesis Analysis
PBI is synthesized via the polymerization of diphenyl isophthalate and 3,3′-diaminobenzidine . This chemical reaction results in the formation of a polymeric structure that consists of repeating benzimidazole units . The advantages and limitations of different synthetic procedures and pathways are analyzed, with focus on homogeneous solution polymerization .
Molecular Structure Analysis
The structure of PBI consists of an aromatic imidazole ring linked by a methylene bridge . This rigid, planar structure imparts the polymer with outstanding thermal and chemical stability . The structure of PBI has been confirmed using various characterization techniques such as FT-IR, 1H-NMR, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .
Chemical Reactions Analysis
Thermogravimetric analysis on PBI samples was carried out at different heating rates, and the obtained TG data were elaborated to evaluate the activation energy of PBI . The thermokinetics results for PBI show an improvement in thermal stability due to the addition of nano-ZrO2 .
Physical And Chemical Properties Analysis
PBI has an extraordinarily high thermal decomposition temperature (>500°C) and retains its mechanical integrity at high temperatures . It doesn’t melt under practical conditions, a property quite rare for polymers . PBI exhibits excellent resistance to a wide range of harsh chemicals, including strong acids and alkalis . It remains virtually unaffected even when exposed to these chemicals over extended periods . Thanks to its strong molecular structure, PBI has remarkable wear and abrasion resistance .
科学研究应用
用于太空应用的抗辐射材料
聚苯并咪唑(PBI)已成为一种高性能聚合物,表现出优异的热学和机械性能。其化学结构使其成为高温抗辐射材料的合适候选者,特别是在太空环境中。研究表明,即使暴露在高能辐射(如伽马辐射和电子辐射)下,PBI 仍能保持其热稳定性,使其成为在极具挑战性的太空环境中使用的有力候选者 (Iqbal, Bhowmik, & Benedictus, 2016)。
水净化膜
PBI 以其耐化学性、热稳定性和机械稳定性而闻名。然而,其在中性 pH 值水平下的疏水性和中性表面电荷是水净化应用中的限制因素。最近的进展涉及 PBI 膜的表面功能化,增强了其亲水性和表面电荷,使其更适合于水净化的正向渗透 (Flanagan & Escobar, 2013)。
碱性水电解
PBI 的高吸湿性及其可被水性 KOH 掺杂的能力使其成为碱性水电解的有趣电解质材料。基于 PBI 的膜表现出高离子电导率,并具有低气体渗透性,因此在电解过程中得到应用。然而,已经观察到水解稳定性方面的限制,需要进一步的研究 (Aili 等,2013)。
燃料电池
PBI 膜已被改性以提高其化学稳定性和机械强度,以便在燃料电池中使用。这些增强使膜能够在较高的酸度水平下掺杂,从而在燃料电池应用中实现更高的质子电导率和潜在的更长使用寿命 (Li 等,2007)。
聚合物纳米复合材料
PBI 是一种耐热、机械强度高、耐化学腐蚀的聚合物。将其掺入纳米复合材料中已引起广泛的研究,特别是在超级电容器、气体分离、增强材料和燃料电池等应用中。基于 PBI/纳米碳的结构设计对于定制这些纳米复合材料的整体性能以用于先进的技术应用至关重要 (Kausar, 2019)。
作用机制
Target of Action
Polybenzimidazole (PBI) is a high-performance polymer that primarily targets various industrial applications due to its exceptional thermal stability, flame retardance, and oxidative resistance . It’s used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations .
Mode of Action
PBI interacts with its targets through its unique chemistry, a polymeric secondary amine, as well as its thermal and chemical stability . It’s synthesized by a two-stage melt-solid polycondensation reaction . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .
Biochemical Pathways
The biochemical pathways of PBI involve the synthesis from aromatic bis-o-diamines and dicarboxylates . The amphoteric nature of benzimidazole groups in PBI allows for the formation of cationic or anionic ionenes depending on the pH . In the presence of protic acids, such as phosphoric acid, cationic ionenes in the form of protic polybenzimidazoliums are obtained, which dramatically changes the physicochemical properties of the material .
Pharmacokinetics
PBI exhibits remarkable thermal stability with a negligible weight loss (<5%) up to 570 °C . It’s a thermoplastic polymer with a Tg of 435°C .
Result of Action
The result of PBI’s action is the creation of materials with exceptional thermal and chemical stability. For instance, PBI hollow fiber membranes (HFMs) exhibit outstanding permselectivity and productivity, exceeding the 2008 Robeson’s upper bound for H2/CO2 separation at elevated temperatures (>200 °C) .
Action Environment
The action of PBI is influenced by environmental factors such as temperature, pH, and the presence of protic acids .
安全和危害
未来方向
After approximately 15 years of development, PBI chemistries and the concomitant manufacturing processes have evolved to produce commercially available membrane electrode assemblies (MEAs) . PBI MEAs can operate reliably without complex water humidification hardware and are able to run at elevated temperatures of 120–180 °C due to the physical and chemical robustness of PBI membranes . These higher temperatures improve the electrode kinetics and conductivity of the MEAs, simplify the water and thermal management of the systems, and significantly increase their tolerance to fuel impurities .
生化分析
Biochemical Properties
Polybenzimidazole is known for its exceptional thermal and chemical stability . It does not readily ignite and does not exhibit a melting point . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .
Cellular Effects
Polybenzimidazole has been applied as a membrane in fuel cells . It has been used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations . Some of its membranes have achieved industrial requirements under extremely harsh process environments due to its structural rigidity, robust mechanical stability, and outstanding chemical resistance .
Molecular Mechanism
Polybenzimidazole’s exceptional thermal and chemical stability is attributed to its unique molecular structure . It comprises nitrogen-containing heterocyclic units derived from isophthalic acid and 3,3′-diaminobenzidine . These building blocks are connected by imidazole linkages, granting the polymer its unique properties .
Temporal Effects in Laboratory Settings
Polybenzimidazole exhibits remarkable thermal stability with a negligible weight loss up to 570 °C . Its high glass transition temperature (Tg of 425–436 °C) and outstanding chemical and thermal stabilities make it suitable for applications in chemically challenging environments .
Transport and Distribution
Polybenzimidazole is used in the fabrication of membranes for fuel cells and other applications . It does not have a biological transport or distribution mechanism as it is not a biological molecule.
属性
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLRBIVHNDGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25928-81-8 | |
| Details | Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25928-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25928-81-8 | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



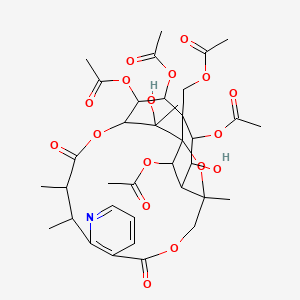
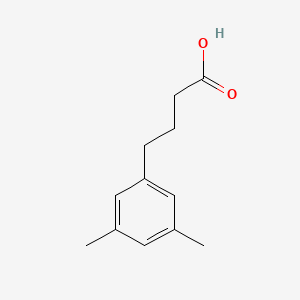



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)

